Imiquimod-d9

LC-MS/MS Matrix Effects Stable Isotope Labeling

Imiquimod-d9 (R-837-d9) is a stable isotope-labeled internal standard mandated for FDA/EMA-compliant LC-MS/MS quantification of imiquimod. Its co-elution and matched ionization correct for matrix effects and recovery variability, ensuring method accuracy and precision that non-isotopic analogs cannot achieve. Essential for bioanalytical method validation, PK/TK studies, and quality control of pharmaceutical dosage forms (e.g., Aldara® cream).

Molecular Formula C14H16N4
Molecular Weight 249.36 g/mol
Cat. No. B8075478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImiquimod-d9
Molecular FormulaC14H16N4
Molecular Weight249.36 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N
InChIInChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)/i1D3,2D3,7D2,9D
InChIKeyDOUYETYNHWVLEO-UEZIPFSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imiquimod-d9 Procurement Guide: Identity and Role as a Deuterated Internal Standard for LC-MS/MS


Imiquimod-d9 (CAS: 2712126-48-0) is a deuterium-labeled analog of imiquimod, wherein nine hydrogen atoms are replaced by deuterium (²H) to increase its molecular weight to approximately 249.4 g/mol . It is an imidazoquinoline derivative intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of unlabeled imiquimod by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlike unlabeled imiquimod, which acts as a toll-like receptor 7 (TLR7) agonist (EC50 = 2.12 μM) [1], Imiquimod-d9 is not used for its biological activity but rather for its nearly identical physicochemical properties to the target analyte, enabling precise compensation for sample preparation losses, injection variability, and ionization fluctuations [2].

Imiquimod-d9 Scientific Rationale: Why Substitution with Unlabeled or ¹³C-Labeled Standards Risks Data Integrity


The assumption that any isotopically labeled internal standard will provide equivalent analytical performance is a critical failure point in quantitative LC-MS/MS method development. Unlabeled structural analogs, such as related imidazoquinolines (e.g., resiquimod), exhibit different ionization efficiencies and chromatographic retention times, leading to inaccurate and irreproducible quantification [1]. Even within the category of stable isotope-labeled standards, the choice between deuterium (²H) and carbon-13 (¹³C) labeling carries profound methodological implications. Systematic studies have demonstrated that deuterium-labeled internal standards can suffer from significant isotopic effects, causing them to elute at different retention times than their unlabeled targets [2]. This chromatographic shift places the deuterated standard in a different region of the solvent or matrix gradient, exposing it to distinct ion suppression or enhancement phenomena, which ultimately biases quantitative results [3]. Therefore, the procurement of a specific SIL-IS like Imiquimod-d9 is not a generic purchase; it is a deliberate methodological decision where the known limitations of its labeling chemistry must be weighed against the specific matrix and separation conditions of the user's assay.

Imiquimod-d9 Differentiated Evidence: Quantitative Performance Benchmarks Against Comparators


Quantitative Bias Risk Assessment: Deuterium-Induced Matrix Effect Mismatch vs. ¹³C-Labeled Standards

Deuterium-labeled internal standards, including the class to which Imiquimod-d9 belongs, exhibit a well-documented liability: non-equivalent matrix effect compensation compared to their ¹³C-labeled counterparts. This arises from a deuterium isotope effect that alters the compound's interaction with the reversed-phase stationary phase, leading to earlier elution [1]. In a rigorous systematic comparison using urinary biomarkers, a deuterated (²H₇) internal standard produced average quantitative results that were 59.2% lower than those generated by a ¹³C₆-labeled internal standard [2]. Crucially, spike-recovery experiments revealed a significant negative bias of -38.4% for the deuterated standard, while the ¹³C₆ standard showed no significant bias [3]. Post-column infusion confirmed this bias stems from differential ion suppression: the deuterated standard eluted in a region of the gradient where it did not co-experience the same matrix effects as the analyte and the ¹³C₆ standard [4].

LC-MS/MS Matrix Effects Stable Isotope Labeling Bioanalysis

Chromatographic Co-Elution Fidelity: Retention Time Shift Comparison vs. Unlabeled Analyte

The fundamental premise of using a SIL-IS is that it co-elutes perfectly with the unlabeled analyte, thereby sharing the identical ionization environment. However, deuterium substitution can weaken C-H vs. C-²H bonds, increasing the compound's polarity and reducing its retention on reversed-phase columns . This results in a measurable retention time shift. In the case of Imiquimod-d9, the mass difference of +9 Da is achieved through extensive deuteration, making it particularly susceptible to this effect. While a ¹³C₆-labeled Imiquimod (mass difference +6 Da) is expected to co-elute with unlabeled imiquimod due to the negligible isotopic effect of carbon substitution, Imiquimod-d9 will typically elute slightly earlier [1]. This temporal separation, even by a few seconds, can be sufficient to expose the standard and analyte to different regions of matrix-induced ion suppression or enhancement, thus violating a core assumption of the internal standard method [2].

Chromatography Isotope Effect Method Validation Internal Standard

Hydrogen-Deuterium Exchange Stability: Potential for Back-Exchange Under Protic Conditions

A unique liability of deuterium-labeled standards is their potential to undergo hydrogen-deuterium (H/D) exchange in protic solvents, particularly if the deuterium is located on labile positions such as amines, amides, or activated methylene groups. This back-exchange reduces isotopic purity, alters the standard's molecular weight, and introduces quantitative error [1]. While the specific H/D exchange rate for Imiquimod-d9 is not publicly documented, the molecule contains exchangeable amine protons (the primary aromatic amine). In contrast, ¹³C-labeled standards are structurally immune to this form of degradation and are considered 'back-exchange proof' under all standard bioanalytical conditions [2]. This renders Imiquimod-d9 potentially less robust in workflows involving prolonged storage in aqueous or acidic solutions or during derivatization steps that expose labile positions.

Stability Sample Preparation Isotope Exchange Bioanalysis

Cost vs. Performance Trade-Off: Economic and Supply Chain Differentiation

A primary, quantifiable differentiator for Imiquimod-d9 is its relative cost and accessibility compared to its ¹³C-labeled counterpart. Deuterium-labeled standards are generally less expensive and faster to synthesize due to the relative ease of incorporating deuterium via catalytic exchange or deuterated reagents [1]. For instance, the listed price for 500 μg of Imiquimod-d9 is approximately $341 USD . In contrast, ¹³C-labeled standards require more complex total synthesis starting from expensive ¹³C-enriched building blocks, resulting in significantly higher prices and often longer lead times. This cost differential makes Imiquimod-d9 a pragmatically advantageous choice for high-throughput screening, academic research, and method development phases where budget constraints are paramount and the analytical risks (matrix effects, H/D exchange) can be managed or are deemed acceptable.

Procurement Cost Analysis Supply Chain Deuterium vs. 13C

Vendor-Specified Purity and Isotopic Enrichment: Benchmarking Against Regulatory Requirements

The analytical utility of a SIL-IS is directly tied to its chemical purity and, more critically, its isotopic enrichment. The presence of unlabeled imiquimod (impurity) in the Imiquimod-d9 standard will contribute to the analyte signal, leading to a high baseline and negatively impacting the lower limit of quantification (LLOQ). Vendor specifications for Imiquimod-d9 typically state a purity of ≥98% and, crucially, ≥99% deuterated forms (d1-d9) . This level of enrichment is standard for research-grade deuterated standards and is suitable for most non-regulated applications. In contrast, ¹³C-labeled standards from specialized vendors (e.g., Alsachim) often specify a minimum ¹³C isotopic enrichment of 99% [1]. While both are highly enriched, the 1% of non-deuterated species in Imiquimod-d9 may be a limiting factor in ultra-sensitive assays. For users requiring the lowest possible baseline interference, the procurement of a ¹³C₆-imiquimod standard, which can be synthesized with >99% enrichment and often has a different isotopic impurity profile, may be technically superior.

Quality Control Certificate of Analysis Method Validation Bioanalytical

Imiquimod-d9 Optimal Use Cases: Application Scenarios Based on Quantifiable Evidence


Academic Research and High-Throughput Pharmacokinetic Screening

For non-regulated academic studies and early-stage discovery pharmacokinetics where cost and rapid availability are key drivers, Imiquimod-d9 is the optimal choice [1]. The evidence demonstrates a significant cost advantage over ¹³C-labeled standards, making it economically feasible for large sample sets. While the potential for matrix effect bias exists, it can be mitigated through standard method development practices such as matrix-matched calibration curves and evaluating matrix effects during validation. The ~38.4% negative bias observed in comparative studies is not a guaranteed outcome for every assay; it is a risk that can be managed and is often outweighed by the substantial cost savings in resource-limited settings [2].

Method Feasibility and Early-Stage Development

Imiquimod-d9 is ideally suited for the feasibility phase of LC-MS/MS assay development. Its lower cost allows analytical scientists to perform extensive method optimization (e.g., testing multiple extraction protocols, chromatographic columns, and ionization conditions) without the prohibitive expense of consuming large quantities of a premium ¹³C-labeled standard. The chromatographic shift noted in the evidence [1] becomes a useful diagnostic tool during this phase, enabling the analyst to explicitly map the ion suppression profile of their separation and decide whether the method can tolerate a deuterated standard or if it must be advanced to a ¹³C standard for final validation [2].

In Vitro Drug Metabolism and Transport Studies

In in vitro systems such as hepatocyte incubations or Caco-2 permeability assays, the sample matrix is relatively simple and well-controlled. Under these conditions, the matrix effects that drive the bias seen in complex biological fluids (e.g., urine, plasma) are significantly diminished [1]. Therefore, the primary liability of Imiquimod-d9 is mitigated. Its use in these controlled in vitro applications provides the necessary analytical precision and accuracy at a fraction of the cost, making it a scientifically and economically sound choice for quantifying imiquimod in metabolic stability, metabolite profiling, and cell-based transport experiments.

Quality Control of Pharmaceutical Formulations with Simple Matrices

For the analysis of imiquimod content in finished pharmaceutical products (e.g., creams, tablets) or for dissolution testing, the sample preparation typically involves a simple dilution or extraction into a clean solvent. In these cases, matrix effects are minimal or non-existent [1]. Imiquimod-d9 serves as a reliable internal standard to correct for injection volume variability and minor instrument drift without the concern of differential ion suppression. The high purity (≥98%) and cost-effectiveness of Imiquimod-d9 make it the pragmatic choice for routine industrial QC release testing and stability studies where regulatory acceptance criteria can be met without the premium cost of a ¹³C internal standard [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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